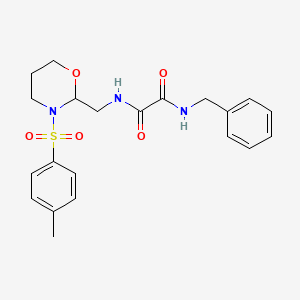

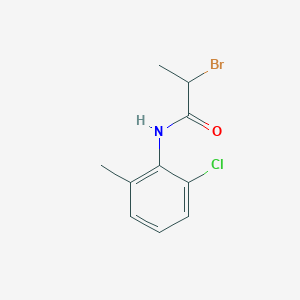

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

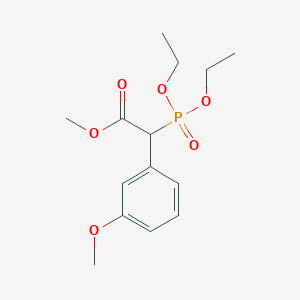

The InChI code for this compound is 1S/C10H12BrNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 343.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 58.7±3.0 kJ/mol, and it has a flash point of 161.6±23.2 °C . The compound’s index of refraction is 1.599, and it has a molar refractivity of 57.7±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide and its related compounds have been a focus of research for their chemical synthesis and properties. The compounds have been synthesized through various methods, often aiming at exploring their antimicrobial properties or as intermediates in more complex chemical reactions. For instance, Baranovskyi et al. (2018) reported the synthesis of aryl-substituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments. These compounds, including variants of this compound, were synthesized via copper catalytic anionarylation and tested for their antibacterial and antifungal activity (Baranovskyi et al., 2018). Similarly, Gorbovoi et al. (2008) synthesized a series of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes, closely related to the compound , and evaluated their antimicrobial properties (Gorbovoi et al., 2008).

Applications in Polymerization and Material Sciences

The compound and its analogs have also found applications in polymerization processes and material sciences. Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and demonstrated its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator in the polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016). This highlights the potential of such compounds in advanced manufacturing and material development.

Role in Pharmacology and Bioactive Compound Synthesis

In the realm of pharmacology and bioactive compound synthesis, the related compounds of this compound have been studied for their potential biological activities. Bai et al. (2012) discussed the synthesis, crystal, calculated structure, and biological activity of a halogenated hydrocarbon which was shown to have anti-Mycobacterium phlei 1180 activity, indicating potential therapeutic applications (Bai et al., 2012).

Studies on Solubility and Physical Properties

Understanding the physical and chemical properties, including solubility, is crucial for the practical application of any chemical compound. Pascual et al. (2017) performed experimental and modeling studies on the solubility of 2-Chloro-N-(4-methylphenyl)propanamide in various solvent mixtures. This research is pivotal in designing and optimizing processes for the synthesis and application of these compounds in various industrial and pharmaceutical contexts (Pascual et al., 2017).

Propriétés

IUPAC Name |

2-bromo-N-(2-chloro-6-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIUTHVCKHKVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

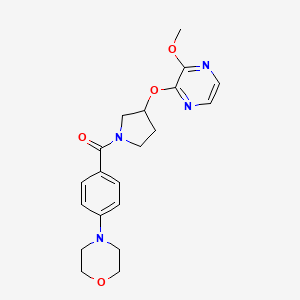

![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)

![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)

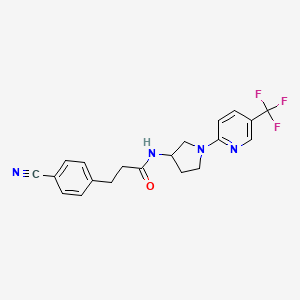

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

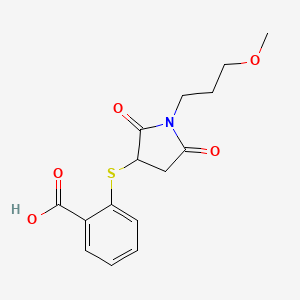

![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)